

Application Note: Structural Characterization of Quinovic Acid using UPLC/Q-TOF-MS

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Compound of Interest

Compound Name: Quinovic acid

Cat. No.: B198537

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Abstract

This application note details a robust and sensitive method for the structural characterization of **quinovic acid**, a pentacyclic triterpenoid of significant interest in drug discovery, utilizing Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS). The presented protocols provide a comprehensive workflow, from sample preparation to data analysis, enabling confident identification and structural elucidation of **quinovic acid** and its derivatives in complex matrices. High-resolution mass spectrometry and tandem mass spectrometry (MS/MS) data are leveraged to determine elemental composition and propose fragmentation pathways, crucial for unambiguous compound identification.

Introduction

Quinovic acid, a pentacyclic triterpenoid dicarboxylic acid, is a natural product found in various plant species, notably from the Rubiaceae and Loganiaceae families. It has garnered considerable attention within the pharmaceutical and scientific communities due to its diverse pharmacological activities, including anti-inflammatory, antiviral, and immunomodulatory properties. Accurate structural characterization is a critical step in the drug development process, ensuring the correct identification and quality control of potential therapeutic agents.

UPLC/Q-TOF-MS has emerged as a powerful analytical tool for the analysis of natural products.[1] The high chromatographic resolution of UPLC separates complex mixtures with exceptional efficiency, while the high mass accuracy and sensitivity of Q-TOF-MS allow for the precise determination of molecular formulas and the study of fragmentation patterns for structural elucidation.[2] This application note provides a detailed protocol for the application of this technology to the structural characterization of **quinovic acid**.

Experimental Protocols

Sample Preparation

A reliable sample preparation protocol is crucial for accurate and reproducible UPLC/Q-TOF-MS analysis. The following procedure is recommended for the extraction of **quinovic acid** from plant material.

Materials:

- Plant material (e.g., dried and powdered bark or leaves)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Formic acid (LC-MS grade)
- Vortex mixer
- Centrifuge
- Syringe filters (0.22 μ m, PTFE)

Protocol:

- Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.
- Add 20 mL of 80% methanol in water.
- Vortex the mixture for 1 minute to ensure thorough mixing.

- Sonicate the sample for 30 minutes in a water bath.
- Centrifuge the mixture at 4000 rpm for 15 minutes.
- Carefully collect the supernatant.
- Repeat the extraction process (steps 2-6) on the remaining plant material and combine the supernatants.
- Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 1 mL of methanol.
- Filter the reconstituted solution through a 0.22 µm syringe filter into a UPLC vial for analysis.

UPLC/Q-TOF-MS Analysis

The following parameters are recommended for the chromatographic separation and mass spectrometric detection of **quinovic acid**.

Table 1: UPLC and Q-TOF-MS Parameters

Parameter	Value
UPLC System	Waters ACQUITY UPLC or equivalent
Column	ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 μ m)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient Elution	0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-20 min, 5% B
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	2 μ L
Mass Spectrometer	Waters Xevo G2-XS QTOF or equivalent
Ionization Mode	ESI- (Electrospray Ionization Negative)
Capillary Voltage	2.5 kV
Cone Voltage	40 V
Source Temperature	120°C
Desolvation Temperature	350°C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
Acquisition Range (m/z)	100 - 1500
MS/MS Acquisition	Data-dependent acquisition (DDA) with collision-induced dissociation (CID)
Collision Energy	Ramped from 10 to 40 eV

Data Presentation

The high-resolution mass data obtained from the Q-TOF-MS allows for the accurate determination of the elemental composition of **quinovic acid**. The table below summarizes the expected and observed mass, mass error, and proposed elemental composition.

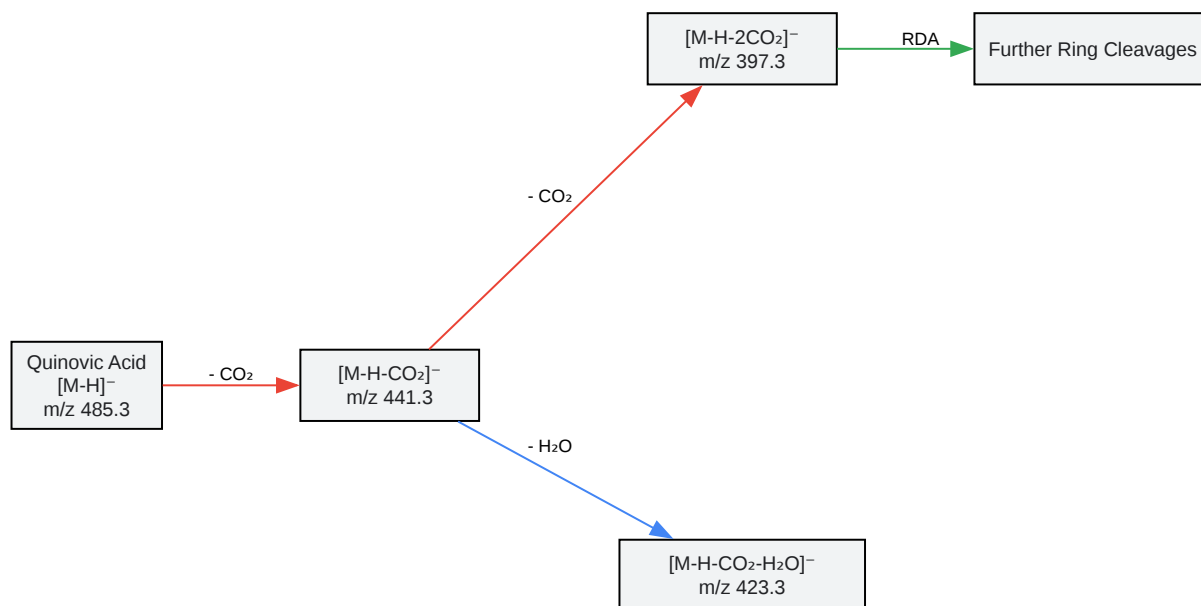
Table 2: High-Resolution Mass Data for **Quinovic Acid**

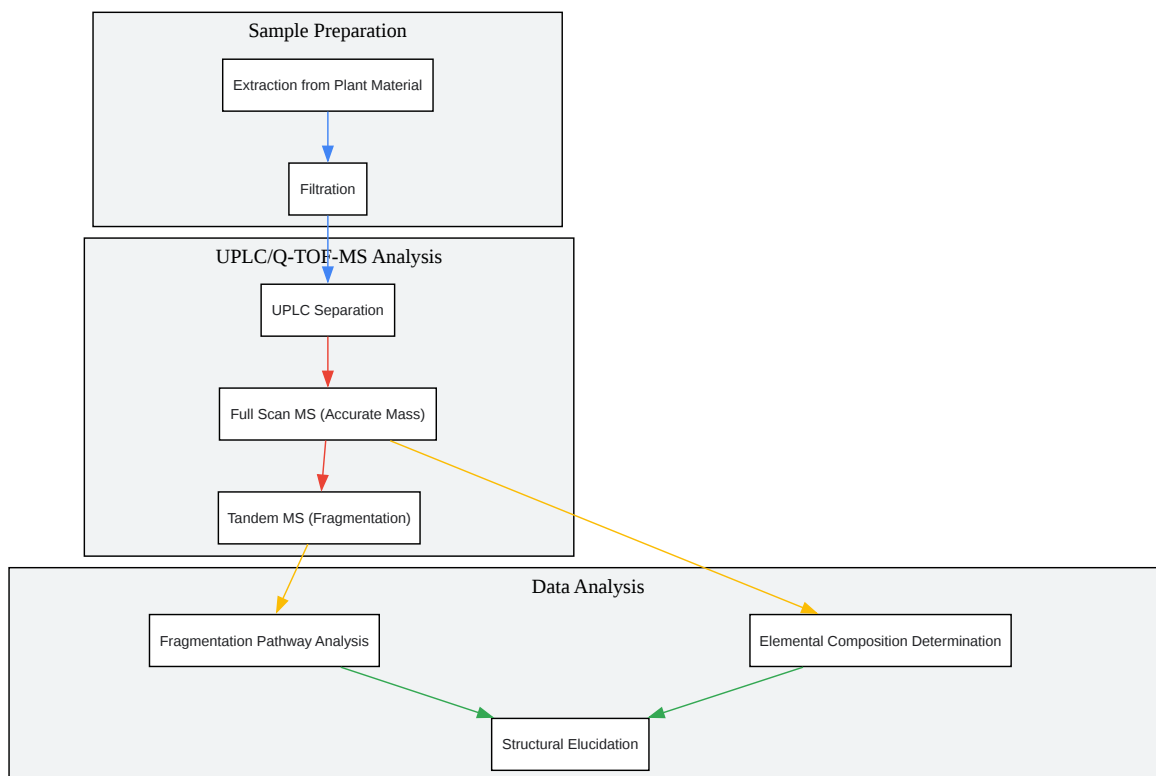
Compound Name	Molecular Formula	Expected m/z [M-H] ⁻	Observed m/z [M-H] ⁻	Mass Error (ppm)
Quinovic Acid	C ₃₀ H ₄₆ O ₅	485.3272	485.3268	-0.8

Structural Characterization through Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. By inducing fragmentation of the precursor ion, a characteristic fragmentation pattern is generated, providing valuable structural information. In negative ion mode, the deprotonated molecule [M-H]⁻ of **quinovic acid** is observed at m/z 485.3272.

The fragmentation of **quinovic acid** is primarily driven by the loss of its two carboxylic acid groups and cleavages within the pentacyclic triterpenoid skeleton. The proposed fragmentation pathway is illustrated in the diagram below.





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References

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- 2. researchgate.net [researchgate.net]
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